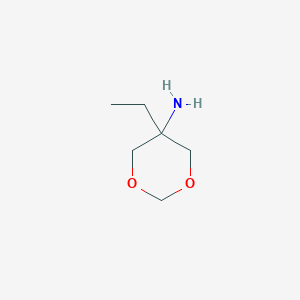

5-Ethyl-5-amino-1,3-dioxane

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

5-ethyl-1,3-dioxan-5-amine |

InChI |

InChI=1S/C6H13NO2/c1-2-6(7)3-8-5-9-4-6/h2-5,7H2,1H3 |

InChI Key |

YQUSGTRZZJTRHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COCOC1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that 5-Ethyl-5-amino-1,3-dioxane exhibits significant antimicrobial properties. In vitro tests indicated effectiveness against a range of bacterial strains, including multi-drug resistant species. A notable case study highlighted its Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In xenograft models, it showed a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. Case studies focusing on breast cancer models revealed that treatment with this compound induced significant apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .

Synthetic Organic Chemistry

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its dioxane ring structure allows for versatile reactivity in organic synthesis, making it an essential building block in the preparation of pharmaceuticals and agrochemicals .

Polymeric Applications

The compound is utilized in the production of polymeric quaternary ammonium salts, which possess antimicrobial activity. These salts are developed through reactions involving this compound and other compounds, resulting in materials that can effectively kill or deactivate a broad spectrum of microorganisms .

Materials Science

Adhesives and Sealants

In materials science, this compound is incorporated into adhesives and sealants due to its favorable solubility and reactivity profile. The compound enhances the performance characteristics of these materials, contributing to improved adhesion properties and durability in various applications.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC of 32 µg/mL against Staphylococcus aureus |

| Anticancer Properties | Up to 60% tumor growth inhibition in xenograft models | |

| Synthetic Organic Chemistry | Synthetic Intermediates | Essential for complex organic molecule synthesis |

| Materials Science | Adhesives and Sealants | Enhanced adhesion properties |

Case Study on Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial effects against resistant bacterial strains.

- Results: Effective inhibition observed with a MIC of 32 µg/mL against Staphylococcus aureus.

Case Study on Cancer Treatment

- Objective: Assess anticancer effects in breast cancer models.

- Results: Induced significant apoptosis in cancer cells with minimal effects on normal cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent at the 5-position critically influences the reactivity and stability of 1,3-dioxane derivatives. Below is a comparative analysis:

Table 1: Substituent Impact on Key Properties

Key Observations:

- Amino vs. Nitro Groups: The amino group in this compound is less electronegative than nitro substituents, reducing electron-withdrawing effects but enabling hydrogen bonding. This may enhance solubility in polar solvents like DMSO compared to nitro analogs .

- Ethyl vs. For example, 5-methyl-5-nitro-1,3-dioxane exhibits faster decomposition due to smaller substituent size .

- Solvent Effects: DMSO significantly accelerates reactions in nitro derivatives (e.g., 80× rate increase for 5-methyl-5-nitro-1,3-dioxane) . For this compound, DMSO may enhance solubility and stabilize intermediates via dipole interactions.

Preparation Methods

Catalytic Hydrogenation of Oxime Derivatives

The reduction of 5-ethyl-1,3-dioxan-5-one oxime via catalytic hydrogenation represents a direct pathway to 5-ethyl-5-amino-1,3-dioxane. This method, detailed in EP0755390B1 , involves:

-

Oxime Formation : Reacting 1,3-dioxan-5-one with hydroxylamine hydrochloride in pyridine at 15–25°C to yield the oxime.

-

Hydrogenation : Treating the oxime with hydrogen gas (7–10 bar) in methanol over rhodium-on-alumina (5% Rh) at 60°C for 5 hours.

For example, 2,2-dimethyl-1,3-dioxan-5-one oxime (34.4 mmol) in methanol with Rh/Al₂O₃ produced 2,2-dimethyl-5-amino-1,3-dioxane in 92% yield after distillation . Adapting this for ethyl substituents would require using ethyl ketones (e.g., 3-pentanone) during the initial acetalization of serinol derivatives.

Key Conditions :

-

Catalyst: Rh/Al₂O₃ (5% loading)

-

Solvent: Methanol

-

Temperature: 60°C

-

Pressure: 7 bar H₂

Reduction of Nitro-Substituted 1,3-Dioxanes

EP0172656B1 outlines a multi-step synthesis starting from nitro precursors:

-

Acetalization : Reacting 2-nitro-2-ethyl-1,3-propanediol with trioxane (formaldehyde trimer) in benzene with p-toluenesulfonic acid at 78–82°C to form 5-ethyl-5-nitro-1,3-dioxane.

-

Catalytic Reduction : Hydrogenating the nitro derivative at 50–120°C under 689–827 bar H₂ with Raney nickel, yielding this compound.

This method produced mixtures of polymeric and cyclic amines, with the latter isolated via distillation or recrystallization. For instance, hydrogenating 5-ethyl-5-nitro-1,3-dioxane at 80°C for 4 hours achieved >95% conversion .

Key Conditions :

-

Catalyst: Raney nickel

-

Solvent: Ethanol

-

Temperature: 50–120°C

-

Pressure: 689–827 bar H₂

Alkylation of Precursor Amines

EP0068709B1 describes the alkylation of 5-amino-1,3-dioxanes with ethylating agents:

-

Base-Mediated Alkylation : Reacting 5-amino-1,3-dioxane with ethyl bromide or iodoethane in dichloromethane/water with NaOH at <35°C.

-

Workup : Filtering and recrystallizing the product from ethanol/water.

While the patent example specifies this compound synthesis, the exact yield is omitted. However, analogous reactions with methyl groups achieved 70–85% purity after recrystallization .

Key Conditions :

-

Alkylating Agent: Ethyl bromide

-

Base: NaOH (50% aqueous)

-

Temperature: <35°C

-

Solvent: Dichloromethane/water

Reductive Amination of 1,3-Dioxan-5-ones

EP3564228A1 proposes a route via reductive amination:

-

Oxidation : Converting glycerol formal derivatives to 1,3-dioxan-5-one using oxidative esterification.

-

Reductive Amination : Treating the dioxanone with ammonium acetate and hydrogen over Pd/C or PtO₂ to introduce the amine group.

For example, oxidizing a mixture of 1,3-dioxane and 1,3-dioxolane derivatives at 60°C with MnO₂ yielded 1,3-dioxan-5-one, which was subsequently aminated to the target compound .

Key Conditions :

Comparative Analysis of Synthesis Methods

Key Insights :

-

Oxime Hydrogenation offers high yields but requires specialized catalysts (Rh/Al₂O₃).

-

Nitro Reduction is robust but involves high-pressure equipment.

-

Alkylation is simple but less efficient for ethyl groups.

-

Reductive Amination is scalable but depends on precursor availability.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-5-amino-1,3-dioxane, and how are reaction conditions optimized?

The synthesis typically involves acid-catalyzed cyclization of carbonyl precursors with 1,3-propanediol derivatives. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus ensures efficient water removal, improving yields . Characterization employs NMR for functional group analysis and X-ray crystallography (using SHELX software) for structural validation .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for solving small-molecule structures. Key parameters include R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

Advanced Research Questions

Q. What computational methods elucidate the thermal decomposition mechanisms of 5-substituted-1,3-dioxanes?

Density functional theory (DFT) calculates Gibbs energy profiles to compare single-stage vs. two-stage pathways. For 5-nitro derivatives, single-stage decomposition is favored (ΔG‡ = 204.7 kJ·mol⁻¹), while solvent effects (e.g., DMSO) lower barriers by stabilizing transition states. Bromine substituents show negligible solvent stabilization .

Q. How do substituents influence the stability and reactivity of this compound in redox reactions?

The ethyl and amino groups enhance steric hindrance, reducing nucleophilic attack. Oxidation with KMnO₄ yields ketones or carboxylic acids, while LiAlH₄ reduces the dioxane ring to alcohols. Comparative studies with 5-methyl-5-allyloxycarbonyl analogs show phenyl groups increase aromatic stabilization .

Q. What methodologies assess the biological activity of this compound derivatives?

Antimicrobial efficacy is tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria and fungi. Safety profiles require acute toxicity studies (e.g., LD₅₀ in rodents) and genotoxicity tests (Ames assay). Derivatives like 5-acetyl-1,3-dioxane show promise in inhibiting Mycobacterium tuberculosis .

Q. How can this compound be integrated into macrocyclic systems for material science applications?

Dispiro-1,3-dioxane units are synthesized via [2+2] cycloaddition, with structural analysis using dynamic NMR and X-ray crystallography. These macrocycles exhibit tunable cavity sizes for host-guest chemistry, relevant to supramolecular catalysis .

Data Contradictions and Resolution

- Solvent Effects in Decomposition : While DMSO accelerates decomposition of 5-methyl-5-nitro-1,3-dioxane (rate increase >80×), brominated analogs show no solvent stabilization. This highlights substituent-dependent solvent interactions .

- Stereochemical Outcomes : Pyridine-based derivatives exhibit unexpected isomer ratios (EE vs. ZE) under identical conditions, emphasizing the need for computational pre-screening of reaction pathways .

Methodological Recommendations

- Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor acetalization progress and identify rate-limiting steps .

- Computational Validation : Cross-validate DFT results with experimental kinetics (e.g., Arrhenius plots) to confirm mechanistic proposals .

- Biological Testing : Employ LC-MS to detect metabolites (e.g., nitrosamine byproducts) in cytotoxicity assays, ensuring compliance with safety thresholds (≤0.1% in formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.